molecular formula C22H16Cl2 B12077567 2,2'-Bis(chloromethyl)-1,1'-binaphthalene

2,2'-Bis(chloromethyl)-1,1'-binaphthalene

Cat. No.: B12077567
M. Wt: 351.3 g/mol
InChI Key: OYVOPWAGYAKJAZ-UHFFFAOYSA-N
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Description

2,2’-Bis(chloromethyl)-1,1’-binaphthalene is an organic compound with the molecular formula C22H16Cl2 It is a derivative of binaphthalene, where two chloromethyl groups are attached to the 2 and 2’ positions of the naphthalene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis(chloromethyl)-1,1’-binaphthalene typically involves the chloromethylation of 1,1’-binaphthalene. One common method is the reaction of 1,1’-binaphthalene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds through the formation of a chloromethyl carbocation intermediate, which then reacts with the naphthalene rings to form the desired product.

Industrial Production Methods

Industrial production of 2,2’-Bis(chloromethyl)-1,1’-binaphthalene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,2’-Bis(chloromethyl)-1,1’-binaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azides, thioethers, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

2,2’-Bis(chloromethyl)-1,1’-binaphthalene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Materials Science: Employed in the development of novel materials with unique electronic and optical properties.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,2’-Bis(chloromethyl)-1,1’-binaphthalene involves its ability to undergo various chemical transformations due to the presence of reactive chloromethyl groups. These groups can participate in nucleophilic substitution reactions, allowing the compound to interact with different molecular targets. The pathways involved in these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bis(bromomethyl)-1,1’-binaphthalene: Similar structure but with bromomethyl groups instead of chloromethyl.

    2,2’-Bis(methyl)-1,1’-binaphthalene: Lacks the halogen atoms, making it less reactive in substitution reactions.

    1,1’-Binaphthalene: The parent compound without any substituents.

Uniqueness

2,2’-Bis(chloromethyl)-1,1’-binaphthalene is unique due to the presence of two reactive chloromethyl groups, which make it highly versatile for various chemical transformations. This reactivity distinguishes it from its analogs and makes it valuable for specific applications in synthetic chemistry and materials science.

Properties

Molecular Formula

C22H16Cl2

Molecular Weight

351.3 g/mol

IUPAC Name

2-(chloromethyl)-1-[2-(chloromethyl)naphthalen-1-yl]naphthalene

InChI

InChI=1S/C22H16Cl2/c23-13-17-11-9-15-5-1-3-7-19(15)21(17)22-18(14-24)12-10-16-6-2-4-8-20(16)22/h1-12H,13-14H2

InChI Key

OYVOPWAGYAKJAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)CCl)CCl

Origin of Product

United States

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